2-(4-(Difluoromethoxy)phenyl)-5,5-dimethylmorpholine
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Overview
Description
2-(4-(Difluoromethoxy)phenyl)-5,5-dimethylmorpholine is an organic compound that features a morpholine ring substituted with a difluoromethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Difluoromethoxy)phenyl)-5,5-dimethylmorpholine typically involves the reaction of 4-(difluoromethoxy)phenyl isocyanate with a suitable morpholine derivative. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely include steps for purification, such as recrystallization or chromatography, to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Difluoromethoxy)phenyl)-5,5-dimethylmorpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding alcohols.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(4-(Difluoromethoxy)phenyl)-5,5-dimethylmorpholine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-(Difluoromethoxy)phenyl isocyanate
- 4-(Difluoromethoxy)phenyl isothiocyanate
- 2-(4-(Trifluoromethoxy)phenyl)-5,5-dimethylmorpholine
Uniqueness
2-(4-(Difluoromethoxy)phenyl)-5,5-dimethylmorpholine is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical properties such as increased stability and lipophilicity. This makes it particularly valuable in pharmaceutical and agrochemical research .
Properties
Molecular Formula |
C13H17F2NO2 |
---|---|
Molecular Weight |
257.28 g/mol |
IUPAC Name |
2-[4-(difluoromethoxy)phenyl]-5,5-dimethylmorpholine |
InChI |
InChI=1S/C13H17F2NO2/c1-13(2)8-17-11(7-16-13)9-3-5-10(6-4-9)18-12(14)15/h3-6,11-12,16H,7-8H2,1-2H3 |
InChI Key |
YCDVGZPQSFBULY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(CN1)C2=CC=C(C=C2)OC(F)F)C |
Origin of Product |
United States |
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